molecular formula C6H7F3O3 B14254683 3-Hydroxy-3-(trifluoromethyl)pentanedial CAS No. 339539-96-7

3-Hydroxy-3-(trifluoromethyl)pentanedial

Cat. No.: B14254683
CAS No.: 339539-96-7
M. Wt: 184.11 g/mol
InChI Key: KZCBDWQTHCSWPW-UHFFFAOYSA-N
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Description

3-Hydroxy-3-(trifluoromethyl)pentanedial is a dialdehyde derivative featuring a hydroxyl (-OH) and trifluoromethyl (-CF₃) group at the third carbon of a five-carbon chain. This compound’s structure suggests unique reactivity due to the electron-withdrawing nature of the -CF₃ group and the presence of aldehyde functionalities.

Properties

CAS No.

339539-96-7

Molecular Formula

C6H7F3O3

Molecular Weight

184.11 g/mol

IUPAC Name

3-hydroxy-3-(trifluoromethyl)pentanedial

InChI

InChI=1S/C6H7F3O3/c7-6(8,9)5(12,1-3-10)2-4-11/h3-4,12H,1-2H2

InChI Key

KZCBDWQTHCSWPW-UHFFFAOYSA-N

Canonical SMILES

C(C=O)C(CC=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-(trifluoromethyl)pentanedial typically involves the reaction of 3-hydroxy-3-(trifluoromethyl)pentanoic acid with suitable reagents under controlled conditions. One common method includes the use of oxidizing agents to convert the carboxylic acid group to an aldehyde group, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of 3-Hydroxy-3-(trifluoromethyl)pentanedial may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The choice of oxidizing agents and reaction conditions is optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-(trifluoromethyl)pentanedial undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde groups to alcohols.

    Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-hydroxy-3-(trifluoromethyl)pentanoic acid.

    Reduction: Formation of 3-hydroxy-3-(trifluoromethyl)pentanol.

    Substitution: Formation of various ethers or esters depending on the substituent introduced.

Scientific Research Applications

3-Hydroxy-3-(trifluoromethyl)pentanedial has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-(trifluoromethyl)pentanedial involves its interaction with various molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and participate in nucleophilic addition reactions, influencing biological pathways and chemical processes. The trifluoromethyl group enhances the compound’s stability and lipophilicity, affecting its distribution and activity in biological systems.

Comparison with Similar Compounds

Structural and Functional Group Analysis

a) 3-Hydroxy-3-(trifluoromethyl)cyclopentane Derivatives
  • Example : 3-Hydroxy-3-(trifluoromethyl)cyclopentanecarboxylic acid ().
    • Structural Differences : Cyclopentane backbone vs. linear pentanedial chain.
    • Functional Groups : Carboxylic acid (-COOH) vs. aldehyde (-CHO) groups.
    • Key Implications : The cyclic structure reduces conformational flexibility and may enhance stability compared to the linear dialdehyde. The -CF₃ group likely increases acidity and hydrophobicity in both compounds .
b) 3-Ethyl-2,4-pentanedione ()
  • Structural Differences : Ketone groups (C=O) at positions 2 and 4 vs. aldehyde groups in the target compound.
  • Functional Groups : Ethyl (-CH₂CH₃) substituent vs. -CF₃ group.
  • Key Implications : The electron-donating ethyl group in pentanedione may reduce electrophilicity compared to the electron-withdrawing -CF₃ group in the target compound. Ketones typically exhibit lower reactivity than aldehydes in nucleophilic additions .
c) Pyridalyl ()
  • Structural Differences : A complex aromatic ether with chlorine and pyridyl groups vs. the aliphatic dialdehyde.
  • Functional Groups : Chlorine atoms and ether linkages vs. -CF₃ and -OH groups.
  • Key Implications : Pyridalyl’s high molecular weight (491.12 g/mol) and halogenated structure contribute to persistence in the environment, a trait less likely in the smaller, polar target compound .

Physico-Chemical Properties (Inferred from Analogs)

Property 3-Hydroxy-3-(trifluoromethyl)pentanedial (Inferred) 3-Ethyl-2,4-pentanedione Pyridalyl
Molecular Weight ~210–230 g/mol (estimated) 142.20 g/mol 491.12 g/mol
Key Functional Groups -CHO, -OH, -CF₃ -C=O (ketones), -CH₂CH₃ -Cl, ether, pyridyl
Polarity High (due to -CHO and -OH) Moderate (ketones) Low (aromatic, halogenated)
Reactivity High (aldehyde electrophilicity, -CF₃ activation) Moderate (ketone stability) Low (persistent organic pollutant)

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